molecular formula C9H11NO B1321400 1-(3,6-Dimethylpyridin-2-yl)ethanone CAS No. 79926-01-5

1-(3,6-Dimethylpyridin-2-yl)ethanone

Cat. No.: B1321400
CAS No.: 79926-01-5
M. Wt: 149.19 g/mol
InChI Key: NSCQDMOBBRXRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-Dimethylpyridin-2-yl)ethanone is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 6th positions of the pyridine ring and an ethanone group at the 2nd position.

Scientific Research Applications

1-(3,6-Dimethylpyridin-2-yl)ethanone has several scientific research applications:

Preparation Methods

The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,6-dimethylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ethanone derivative .

Industrial production methods for this compound may involve similar reaction conditions but are typically optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(3,6-Dimethylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

1-(3,6-Dimethylpyridin-2-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,6-dimethylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCQDMOBBRXRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617142
Record name 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79926-01-5
Record name 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.